molecular formula C20H23N3O3 B5556067 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide

Cat. No. B5556067
M. Wt: 353.4 g/mol
InChI Key: ICIHHGJTCZSGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.17394160 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-(4-ethylphenoxy)acetamide is a compound related to various quinazoline derivatives, many of which have notable applications in medicinal chemistry. For instance, 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline, a related compound, is a key intermediate in the synthesis of anticancer drugs like Raltitrexed and its derivatives (Zhang De-hua, 2009). Additionally, N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide and its derivatives are synthesized as novel peptidomimetic building blocks, showcasing the diversity in the application of these compounds (P. Marinko et al., 2000).

Anticancer and Antimicrobial Potential

Some N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides, related to the compound , have shown potential as anticancer and antimicrobial agents. These compounds have demonstrated effectiveness against various human tumor cell lines, including melanoma, leukemia, lung cancer, and others (O. Antypenko et al., 2016).

Structural and Chemical Properties

The structural aspects of related amide containing isoquinoline derivatives, like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, have been studied, providing insights into their chemical behavior and potential applications in various scientific fields (A. Karmakar et al., 2007).

Electrochemical Applications

In the electrochemical field, derivatives of quinazoline, similar to the compound , have been used to modify electrodes for sensitive detection of various substances, indicating their utility in sensor technology (H. Karimi-Maleh et al., 2014).

Novel Syntheses and Biological Activity

Further research has been conducted on synthesizing novel derivatives of related compounds, exploring their potential biological activity. These studies contribute to our understanding of the diverse applications of quinazoline derivatives in medicinal chemistry and drug development (F. Havaldar & Abhay R. Patil, 2008).

properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(4-ethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-4-13-5-7-14(8-6-13)26-12-18(25)23-19-21-11-15-16(22-19)9-20(2,3)10-17(15)24/h5-8,11H,4,9-10,12H2,1-3H3,(H,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIHHGJTCZSGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.